

# Application Note: Analysis of 4-Ethyl-3,3-dimethyloctane in Petrochemical Fuels

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## Compound of Interest

Compound Name: 4-Ethyl-3,3-dimethyloctane

Cat. No.: B14556946

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## Introduction

The precise characterization of fuel composition is paramount for optimizing engine performance, controlling emissions, and ensuring regulatory compliance. Gasoline, a complex mixture of hydrocarbons, typically contains molecules with carbon numbers ranging from 4 to 12.<sup>[1]</sup> Among these are numerous branched-chain alkanes, which are crucial for enhancing the octane rating of the fuel. **4-Ethyl-3,3-dimethyloctane**, a C<sub>12</sub> isomer, represents one of the many branched alkanes that can be found in gasoline streams. Its concentration and that of other isomers can influence the physicochemical properties of the fuel, such as volatility and combustion characteristics.

Detailed hydrocarbon analysis (DHA) is the standard approach for the comprehensive compositional analysis of gasoline and other petroleum products.<sup>[2][3]</sup> Gas chromatography (GC), particularly when coupled with mass spectrometry (GC-MS) or flame ionization detection (GC-FID), is the primary analytical technique employed for DHA.<sup>[2][3]</sup> This application note provides a detailed protocol for the identification and quantification of **4-Ethyl-3,3-dimethyloctane** in a gasoline matrix using GC-MS.

## Physicochemical Properties of 4-Ethyl-3,3-dimethyloctane

A thorough understanding of the analyte's properties is essential for developing an effective analytical method.

Property	Value	Source
Molecular Formula	C <sub>12</sub> H <sub>26</sub>	[4][5]
Molecular Weight	170.33 g/mol	[4][5]
CAS Number	62183-57-7	[4][5]
IUPAC Name	4-ethyl-3,3-dimethyloctane	[4][5]

## Experimental Protocol: GC-MS Analysis of 4-Ethyl-3,3-dimethyloctane in Gasoline

This protocol outlines the steps for the sample preparation and GC-MS analysis of gasoline to identify and quantify **4-Ethyl-3,3-dimethyloctane**.

### 1. Sample Preparation

- **Sample Dilution:** Accurately dilute the gasoline sample in a volatile, high-purity solvent such as hexane or pentane. A typical dilution factor is 1:100 (v/v), but this may need to be optimized based on the expected concentration of C<sub>12</sub> alkanes and the sensitivity of the instrument.
- **Internal Standard Spiking:** Add a suitable internal standard to the diluted sample. For the analysis of hydrocarbons, a deuterated alkane such as dodecane-d<sub>26</sub> is a good choice. The concentration of the internal standard should be in the mid-range of the expected analyte concentration.

### 2. GC-MS Instrumentation and Conditions

- **Gas Chromatograph:** A high-resolution capillary gas chromatograph is required.
- **Mass Spectrometer:** A quadrupole or time-of-flight (TOF) mass spectrometer is suitable for this analysis.
- **GC Column:** A non-polar capillary column, such as a 100% dimethylpolysiloxane or 5% phenyl-methylpolysiloxane, is recommended for the separation of hydrocarbons. A common column dimension is 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness.

- Carrier Gas: Helium or hydrogen can be used as the carrier gas. Hydrogen can significantly reduce analysis time.[3]
- Injection: Use a split/splitless injector in split mode to handle the high concentration of components in gasoline. A split ratio of 100:1 is a good starting point.
- Oven Temperature Program: A temperature program is essential to separate the wide range of hydrocarbons in gasoline. A typical program is as follows:
  - Initial temperature: 35°C, hold for 10 minutes
  - Ramp 1: 2°C/minute to 100°C
  - Ramp 2: 5°C/minute to 300°C, hold for 10 minutes
- Mass Spectrometer Parameters:
  - Ionization Mode: Electron Ionization (EI)
  - Ionization Energy: 70 eV
  - Mass Range: m/z 40-400
  - Scan Rate: ≥ 2 scans/second

### 3. Data Analysis

- Identification: The identification of **4-Ethyl-3,3-dimethyloctane** is based on its retention time and mass spectrum.
  - Retention Time: The retention time should be compared to that of a certified reference standard of **4-Ethyl-3,3-dimethyloctane** if available. Alternatively, the retention index can be calculated and compared to literature values.
  - Mass Spectrum: The mass spectrum of the analyte peak should be compared to a library spectrum (e.g., NIST). While a specific public mass spectrum for **4-Ethyl-3,3-dimethyloctane** is not readily available from sources like the NIST WebBook, the

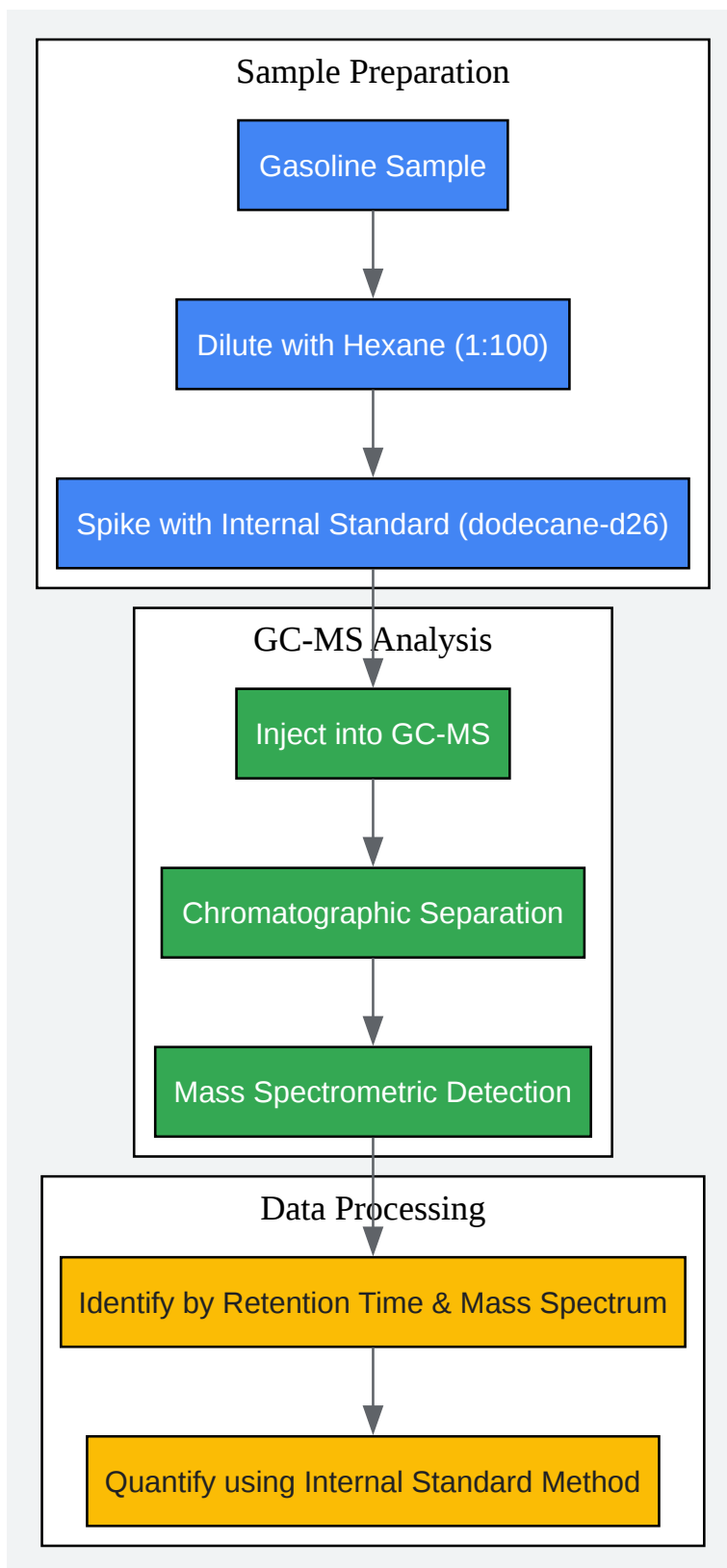
fragmentation pattern of branched alkanes is well-characterized. Key fragment ions for C12 alkanes include  $m/z$  43, 57, 71, and 85.

- Quantification: Quantification is performed using the internal standard method. A calibration curve should be generated using a series of calibration standards containing known concentrations of **4-Ethyl-3,3-dimethyloctane** and the internal standard. The concentration of the analyte in the sample is then calculated based on the peak area ratio of the analyte to the internal standard.

## Expected Results

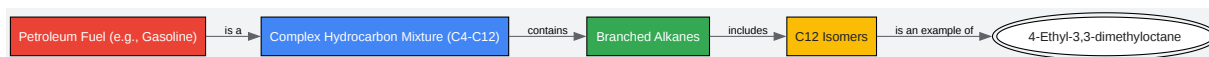
The concentration of individual C12 aliphatic hydrocarbons in gasoline is typically low, often in the range of 0.1 to 1 wt.%. The exact concentration of **4-Ethyl-3,3-dimethyloctane** will vary depending on the specific blend of the gasoline.

## Visualizations



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Caption: Experimental workflow for the GC-MS analysis of **4-Ethyl-3,3-dimethyloctane** in gasoline.



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Caption: Logical relationship of **4-Ethyl-3,3-dimethyloctane** within the composition of petrochemical fuel.

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